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Compound of Interest

Compound Name: Methyl 2-hexenoate

Cat. No.: B1584480

Introduction: Methyl 2-hexenoate (C7H1202) is an unsaturated ester with applications in the
flavor and fragrance industry, as well as a potential building block in organic synthesis. A
thorough understanding of its spectroscopic properties is essential for its identification,
characterization, and quality control. This technical guide provides a comprehensive overview
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for Methyl 2-hexenoate, tailored for researchers, scientists, and professionals in drug
development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-Methyl 2-hexenoate.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
6.95 dt 15.6,7.0 1H H-3
5.81 dt 15.6, 1.5 1H H-2
3.72 S - 3H O-CHs
2.20 qd 73,15 2H H-4
1.48 sextet 7.4 2H H-5
0.92 t 7.4 3H H-6

Table 2: *C NMR Spectroscopic Data (CDCls)

Chemical Shift (8) ppm

Carbon Atom Assignment

166.9 C-1(C=0)
149.3 C-3

121.3 C-2

51.2 O-CHs
34.7 C-4

21.2 C-5

13.6 C-6

Table 3: IR Spectroscopic Data (Neat)
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Wavenumber (cm~?)

Description of Vibration

2961 C-H stretch (alkane)
2875 C-H stretch (alkane)
1726 C=0 stretch (ester)

1657 C=C stretch (alkene)
1437 C-H bend (methyl)

1271 C-O stretch (ester)

1173 C-O stretch (ester)

982 =C-H bend (trans alkene)

IablgA._Mais_SpgﬁLQmﬂnLQata_(El -MS)

Relative Intensity (%) Proposed Fragment
128 15 [M]* (Molecular lon)
97 45 [M - OCHs]*
g5 100 [M - C3H7]* or McLafferty
rearrangement
69 50 [CsHe]*
55 80 [CaH7]*
41 75 [C3Hs]*

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A solution of Methyl 2-hexenoate is prepared by dissolving
approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent,
commonly chloroform-d (CDCIs), containing 1% tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, such as a 400 MHz or 500 MHz instrument.

'H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral
width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to
simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm)
is used.

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample like Methyl 2-hexenoate, the spectrum is typically
recorded as a neat thin film. A drop of the neat liquid is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1) with a resolution of 4 cm~*. A background spectrum of the clean salt plates is recorded
first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before ionization.

« lonization: Electron Impact (EI) ionization is commonly used, where the sample is
bombarded with a high-energy electron beam (typically 70 eV).
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e Mass Analysis: The resulting charged fragments are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: A detector records the abundance of each fragment, generating the mass

spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like Methyl 2-hexenoate.
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Spectroscopic analysis workflow.

Mass Spectrometry Fragmentation Pattern
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The fragmentation of Methyl 2-hexenoate in an EI-MS is a key tool for its structural
identification. The molecular ion ([M]*) is observed at m/z 128. The base peak at m/z 85 can be
attributed to a McLafferty rearrangement, a characteristic fragmentation of esters, involving the
transfer of a gamma-hydrogen and elimination of a neutral alkene. Another significant
fragmentation pathway is the loss of the methoxy group (-OCHs) to give a fragment at m/z 97.
Other prominent peaks arise from further fragmentation of the carbon chain.

The following diagram illustrates the primary fragmentation pathways.
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« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-hexenoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584480#methyl-2-hexenoate-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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